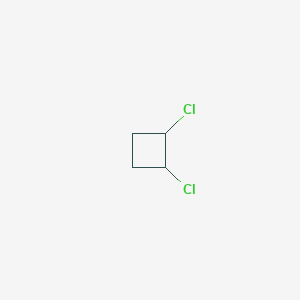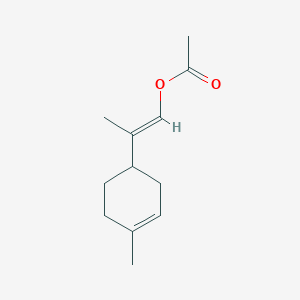
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate, also known as MCPA, is a fragrance ingredient that is commonly used in the cosmetic and fragrance industry. This compound is known for its floral and fruity odor, which makes it a popular choice for perfumes, lotions, and other scented products. In recent years, there has been a growing interest in the scientific research applications of MCPA, particularly in the areas of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate is not fully understood, but it is believed to act as an agonist for certain olfactory receptors in the nose. This activation of olfactory receptors leads to the perception of the compound's odor.
Biochemical and Physiological Effects:
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have a number of biochemical and physiological effects. In one study, it was shown to have antioxidant properties, which may make it useful in the development of new antioxidant therapies. Additionally, 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate in lab experiments is that it is a relatively stable compound that is easy to work with. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be limited to olfactory perception and may not have broader physiological effects.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate. One area of interest is in understanding the molecular mechanisms underlying its olfactory effects. Additionally, there is interest in exploring the potential therapeutic applications of 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate, particularly in the areas of inflammation and oxidative stress. Finally, there is potential for 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate to be used as a tool in neuroscience research, as it could be used to selectively activate certain olfactory receptors in the brain.
Métodos De Síntesis
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate can be synthesized by reacting 4-methylcyclohex-3-ene-1-carboxylic acid with acetic anhydride in the presence of a catalyst. This reaction produces 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate as a colorless liquid with a boiling point of 208-209°C.
Aplicaciones Científicas De Investigación
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in the development of new fragrances and scented products. 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have a unique odor profile that is different from other fragrance compounds, making it a valuable addition to the fragrance industry.
Propiedades
Número CAS |
15593-88-1 |
|---|---|
Nombre del producto |
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate |
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-(4-methylcyclohex-3-en-1-yl)prop-1-enyl acetate |
InChI |
InChI=1S/C12H18O2/c1-9-4-6-12(7-5-9)10(2)8-14-11(3)13/h4,8,12H,5-7H2,1-3H3 |
Clave InChI |
CKITWLJZALNJDV-CSKARUKUSA-N |
SMILES isomérico |
CC1=CCC(CC1)/C(=C/OC(=O)C)/C |
SMILES |
CC1=CCC(CC1)C(=COC(=O)C)C |
SMILES canónico |
CC1=CCC(CC1)C(=COC(=O)C)C |
Otros números CAS |
15593-88-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



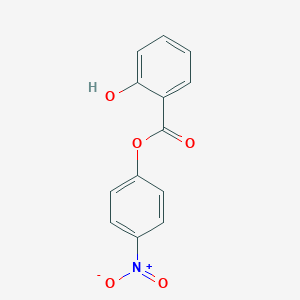
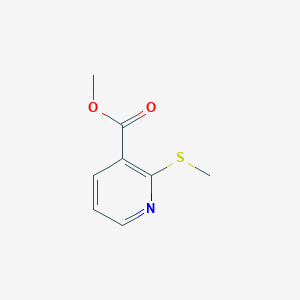
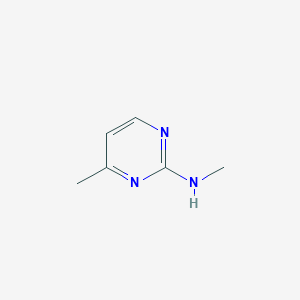
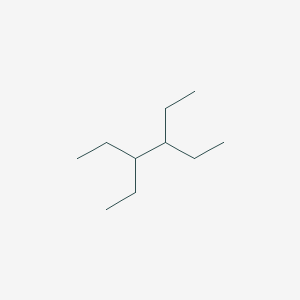
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
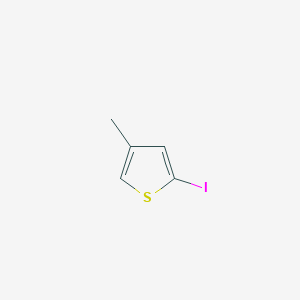

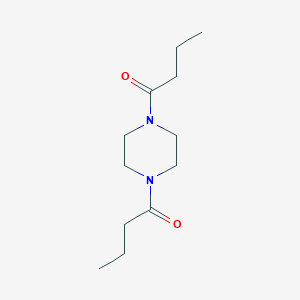
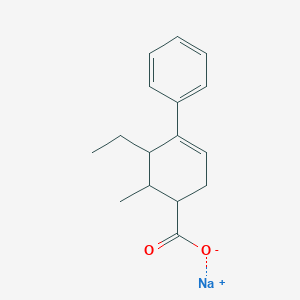
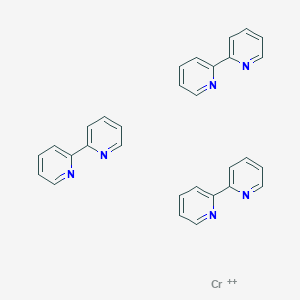
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)


